molecular formula C22H20ClN3O2S B11375970 2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide

2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11375970
M. Wt: 425.9 g/mol
InChI Key: NAYVJQWOPDSXQJ-UHFFFAOYSA-N
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Description

2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a phenyl group, and a sulfanyl group linked to a chlorophenylamino moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Chlorophenylamino Intermediate: This step involves the reaction of 2-chloroaniline with an appropriate acylating agent to form the 2-chlorophenylamino intermediate.

    Sulfanyl Group Introduction: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Pyridine Ring Substitution: The resulting compound undergoes further reactions to introduce the pyridine ring with the desired substitutions.

    Final Coupling: The final step involves coupling the substituted pyridine with the chlorophenylamino-sulfanyl intermediate under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide include:

    2-[(2-chlorophenyl)amino]acetic acid: Shares the chlorophenylamino moiety but lacks the pyridine ring and sulfanyl group.

    (S)-2-Amino-2-(2-chlorophenyl)acetic acid: Contains the chlorophenyl group but differs in the amino acid structure.

    N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Similar in having a pyridine ring and chlorophenyl group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C22H20ClN3O2S/c1-14-12-15(2)24-22(20(14)21(28)25-16-8-4-3-5-9-16)29-13-19(27)26-18-11-7-6-10-17(18)23/h3-12H,13H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

NAYVJQWOPDSXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

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